molecular formula C23H31N3O2 B2791439 1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea CAS No. 1448058-03-4

1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea

Cat. No.: B2791439
CAS No.: 1448058-03-4
M. Wt: 381.52
InChI Key: MGNUDQVVAODULV-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea is a synthetic organic compound with the molecular formula C23H30N2O2 It is characterized by the presence of a tert-butyl group, a methoxypiperidinyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea typically involves the reaction of 4-tert-butylphenyl isocyanate with 4-(4-methoxypiperidin-1-yl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used as a probe to study cellular processes and interactions. Its ability to interact with specific molecular targets makes it valuable in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its interactions with biological targets can be exploited to design novel pharmaceuticals.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide: This compound shares structural similarities with 1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea, particularly the presence of the tert-butyl and methoxypiperidinyl groups.

    Tert-butyl {4-[4-(4-methoxypiperidin-1-yl)methyl]benzyl}methylcarbamate: Another structurally related compound, differing in the functional groups attached to the core structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-23(2,3)17-5-7-18(8-6-17)24-22(27)25-19-9-11-20(12-10-19)26-15-13-21(28-4)14-16-26/h5-12,21H,13-16H2,1-4H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNUDQVVAODULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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